![molecular formula C12H16ClNO2 B1489775 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol CAS No. 1342564-28-6](/img/structure/B1489775.png)
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol
Vue d'ensemble
Description
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol (1-CPEP) is an organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, medicinal research, and lab experiments. This article discusses the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-CPEP.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Fungicidal Activity : Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols were synthesized for pharmacological and agrochemical screening, showing fungicidal activity. This highlights the potential of structurally related compounds in developing fungicides (Kuzenkov & Zakharychev, 2009).
Catalysis : Complexes with pyrrolidine derivatives were synthesized and applied as catalysts in organic reactions, demonstrating the utility of pyrrolidine structures in catalysis (Singh, Singh, & Singh, 2009).
Biological Evaluation
- Sigma Receptor Ligands : A study on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines explored their binding affinity at sigma receptors, offering insights into the design of potential therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Corrosion Inhibition
- Steel Corrosion Inhibition : Novel pyrrolidine derivatives were synthesized and tested as corrosion inhibitors for steel in sulphuric acid, showing that pyrrolidin-2-one derivatives can effectively inhibit corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Optical Properties
- Electro-Optic Materials : Pyrrole-based donor-acceptor chromophores were synthesized and investigated as electro-optic materials, illustrating the application of pyrrole derivatives in the development of nonlinear optical/electro-optic devices (Facchetti, Abbotto, Beverina, Boom, Dutta, Evmenenko, Pagani, & Marks, 2003).
Propriétés
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-8-7-14-6-5-10(15)9-14/h1-4,10,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIUYYKTCASZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



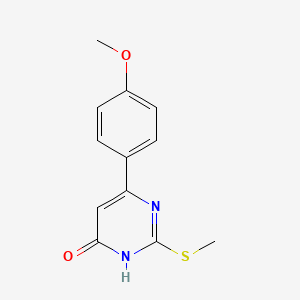
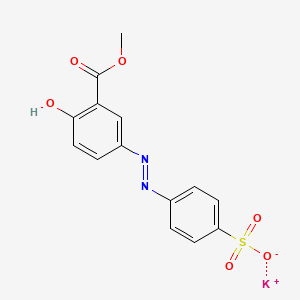
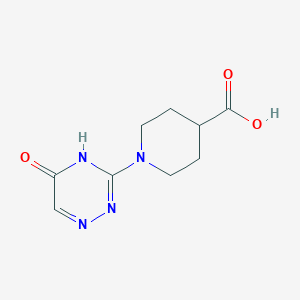
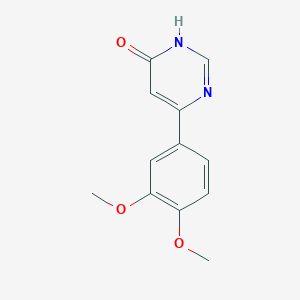
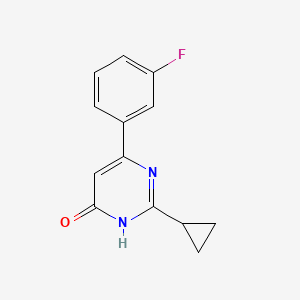
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)
![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/no-structure.png)
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)
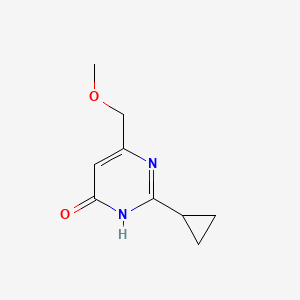
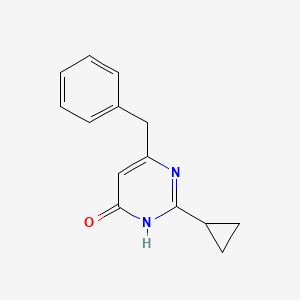
![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
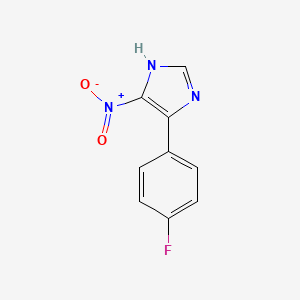
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)